molecular formula C11H17ClFNO B1437854 (2-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine hydrochloride CAS No. 1185294-62-5

(2-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine hydrochloride

Cat. No. B1437854
M. Wt: 233.71 g/mol
InChI Key: YPFBZDONZODOMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine hydrochloride, also known as 2FBMEA-HCl, is a derivative of the amine group of compounds. It is a colorless, water-soluble crystalline solid that is used in a variety of applications in the scientific and medical fields. 2FBMEA-HCl is used as a reagent in the synthesis of organic compounds, as a catalyst in the synthesis of active pharmaceutical ingredients, and as a substrate in biochemical studies. It has also been used in the study of enzyme kinetics and the development of drug delivery systems.

Scientific Research Applications

Antimicrobial and Anticoccidial Activity

A study highlighted the synthesis and biological activity of compounds related to (2-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine hydrochloride. It was found that amine adducts of certain compounds demonstrated significant antimicrobial activity and were particularly active as coccidiostats, substances used to prevent or treat coccidiosis, a parasitic disease in poultry and other animals (Georgiadis, 1976).

Analgesic Activity

Another research focused on synthesizing and testing the analgesic activity of various compounds, including those similar to (2-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine hydrochloride. Some of these compounds showed considerable analgesic effects, useful in pain management (Rádl, Hezký, Konvička, & Krejci, 2000).

Nucleophilic Displacement Reactions

Research conducted in 1974 investigated the kinetics of reactions involving compounds similar to (2-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine hydrochloride. This study provided insights into the mechanisms of nucleophilic aromatic substitution, which is fundamental in organic synthesis and drug design (Brewis, Chapman, Paine, Shorter, & Wright, 1974).

Synthesis of Fluorinated Compounds

A 2009 study explored the synthesis of alpha-fluorovinyl Weinreb amides and alpha-fluoroenones from a common fluorinated building block, relevant to the synthesis of compounds like (2-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine hydrochloride. These compounds have potential applications in medicinal chemistry and drug development (Ghosh, Banerjee, Sinha, Kang, & Zajc, 2009).

Pharmaceutical Manufacturing Process Development

In 2015, a study reported the development of a pharmaceutical manufacturing process for a compound structurally related to (2-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine hydrochloride. This research is significant for understanding the large-scale preparation of similar compounds for pharmaceutical applications (Shi, Chang, Grohmann, Kiesman, & Kwok, 2015).

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-1-methoxypropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO.ClH/c1-9(8-14-2)13-7-10-5-3-4-6-11(10)12;/h3-6,9,13H,7-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFBZDONZODOMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCC1=CC=CC=C1F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(2-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
(2-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
(2-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
(2-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
(2-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.